13-Azaprostanoic acid

Description

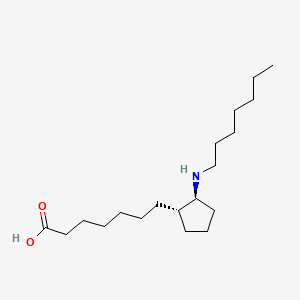

Structure

3D Structure

Properties

IUPAC Name |

7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZNGDIYQSCFGK-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1CCCC1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221872 | |

| Record name | 13-Azaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71629-07-7 | |

| Record name | 13-Azaprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Azaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 13-Azaprostanoic Acid: A Potent Thromboxane Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 13-Azaprostanoic Acid

13-Azaprostanoic acid (13-APA) is a synthetic derivative of prostanoic acid, the core scaffold of prostaglandins.[1] It has garnered significant interest within the scientific community for its specific and potent antagonism of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor.[1][2] This targeted biological activity makes it an invaluable tool for researchers studying the physiological and pathophysiological roles of thromboxane A2, particularly in the contexts of hemostasis, thrombosis, and cardiovascular disease. This guide provides an in-depth exploration of 13-Azaprostanoic acid, encompassing its chemical identity, synthesis, mechanism of action, and applications in research and drug development.

Part 1: Chemical Identity and Structure

IUPAC Name and Chemical Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for 13-Azaprostanoic acid is 7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid .

Chemical Formula: C₁₉H₃₇NO₂

CAS Number: 71629-07-7

Molecular Structure

13-Azaprostanoic acid is structurally analogous to prostaglandins, featuring a cyclopentane ring with two aliphatic side chains. The key modification, as indicated by its name, is the substitution of the carbon atom at the 13th position of the prostanoic acid backbone with a nitrogen atom, forming a secondary amine.

Diagram: Chemical Structure of 13-Azaprostanoic Acid

A 2D representation of the 13-Azaprostanoic acid molecule.

Part 2: Synthesis of 13-Azaprostanoic Acid

The synthesis of 13-Azaprostanoic acid, particularly its biologically more active trans-isomer, is a multi-step process. The following is a generalized protocol based on the synthesis of its radiolabeled analog, which can be adapted for the preparation of the non-radiolabeled compound.[3]

Experimental Protocol: Synthesis of trans-13-Azaprostanoic Acid

Step 1: Condensation

-

Reactants: cis-7-amino-3-heptene and 2-(6-carboxyhexyl)cyclopentanone.

-

Procedure: The two starting materials are condensed to form an intermediate Schiff base.

-

Rationale: This step joins the two key fragments of the final molecule.

Step 2: Reduction

-

Reagent: Sodium borohydride (NaBH₄).

-

Procedure: The intermediate from Step 1 is reduced. This step reduces the imine formed in the condensation reaction to a secondary amine and also reduces the ketone on the cyclopentanone ring to a hydroxyl group.

-

Rationale: NaBH₄ is a mild reducing agent suitable for this transformation.

Step 3: Chromatographic Separation

-

Procedure: The resulting mixture of cis and trans isomers is separated using column chromatography.

-

Rationale: The stereoisomers have different physical properties, allowing for their separation by chromatography. The trans isomer is generally the desired product due to its higher biological activity.[4]

Step 4: Hydrolysis

-

Procedure: The ester group (if the carboxylic acid was protected) is hydrolyzed to yield the final carboxylic acid.

-

Rationale: This deprotection step yields the final, biologically active 13-Azaprostanoic acid.

Diagram: Synthetic Workflow for 13-Azaprostanoic Acid

Competitive antagonism of the TXA2/PGH2 receptor by 13-Azaprostanoic acid.

Biological Effects

The primary and most well-documented biological effect of 13-Azaprostanoic acid is the inhibition of platelet aggregation. [1][2]It effectively blocks aggregation induced by arachidonic acid and the stable endoperoxide analog U46619. [4]Furthermore, 13-APA has been shown to inhibit the release of serotonin from platelets and to prevent arachidonic acid-induced calcium release from isolated platelet membrane vesicles. [1][5] Table 1: Inhibitory Activity of 13-Azaprostanoic Acid Isomers

| Isomer | IC₅₀ for U46619-induced Serotonin Release in Human Platelets (µM) | Reference |

| trans-13-APA | 3.4 | [4] |

| cis-13-APA | 8.9 | [4] |

Part 4: Applications in Research and Drug Development

The specific and potent activity of 13-Azaprostanoic acid makes it a valuable tool in several areas of research and preclinical drug development.

-

Thromboxane Receptor Research: As a selective antagonist, 13-APA is instrumental in elucidating the structure and function of the TXA2/PGH2 receptor. The tritiated form, [³H]trans-13-APA, has been used as a radioligand in receptor binding assays to characterize the receptor's properties. [3][6]* Cardiovascular and Thrombosis Research: 13-APA is widely used in in vitro and in vivo models to investigate the role of thromboxane A2 in thrombosis, atherosclerosis, and other cardiovascular diseases.

-

Drug Discovery: 13-Azaprostanoic acid serves as a lead compound for the development of novel antiplatelet and antithrombotic agents. Its structure-activity relationship provides a foundation for designing new and improved thromboxane receptor antagonists.

Conclusion

13-Azaprostanoic acid is a well-characterized and potent selective antagonist of the thromboxane A2/prostaglandin H2 receptor. Its defined chemical structure, established synthetic pathways, and well-understood mechanism of action have solidified its importance as a research tool in the fields of pharmacology, hematology, and cardiovascular medicine. For scientists and drug development professionals, 13-APA continues to be a key molecule for investigating the intricate roles of thromboxanes in health and disease and for pioneering new therapeutic strategies targeting this critical signaling pathway.

References

-

The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles. PubMed. Available at: [Link]

-

13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor. PubMed. Available at: [Link]

-

Synthesis of [17,18-3H] trans-13-azaprostanoic acid. A labeled probe for the PGH2/TXA2 receptor. PubMed. Available at: [Link]

-

Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses. PubMed. Available at: [Link]

-

13-Azaprostanoic acid. PubChem. Available at: [Link]

-

Physiology, Thromboxane A2. NCBI. Available at: [Link]

-

Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes. PubMed. Available at: [Link]

-

Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle. PubMed. Available at: [Link]

-

13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor. PMC. Available at: [Link]

Sources

- 1. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of [17,18-3H] trans-13-azaprostanoic acid. A labeled probe for the PGH2/TXA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 13-Azaprostanoic Acid

Classification: Thromboxane A2/Prostaglandin H2 (TP) Receptor Antagonist Primary Application: Platelet Aggregation Inhibition & Smooth Muscle Modulation Document ID: TG-13APA-mech-01

Executive Summary

13-Azaprostanoic acid (13-APA) is a synthetic structural analog of prostanoic acid characterized by the substitution of the carbon atom at position 13 with a nitrogen atom.[1][2] This specific modification confers its primary pharmacological identity as a competitive, specific antagonist of the Thromboxane A2 (TP) receptor .

Unlike aspirin (which inhibits Cyclooxygenase) or dazoxiben (which inhibits Thromboxane Synthase), 13-APA acts directly at the receptor level. It blocks the binding of the potent agonists Thromboxane A2 (TXA2) and Prostaglandin H2 (PGH2) to the TP receptor on platelets and vascular smooth muscle cells, thereby preventing platelet aggregation and vasoconstriction without altering arachidonic acid metabolism.

Structural Biology & Chemical Basis

To understand the mechanism, one must analyze the structural deviation from the endogenous ligand.

-

Native Ligand (TXA2/PGH2): Possesses a cyclopentane/oxane ring and specific side chains (α-chain and ω-chain) that induce a conformational change in the G-protein coupled TP receptor (TP-alpha and TP-beta isoforms).

-

13-APA Modification: The replacement of the C-13 methylene group with a nitrogen atom (-NH-) in the prostanoic acid skeleton alters the flexibility and electronic properties of the ω-chain.

-

Stereochemistry: The biological activity is stereoselective.[3] The trans-isomer of 13-APA is significantly more potent (approx. 2-3 fold) than the cis-isomer.[3] This suggests the TP receptor possesses a strict steric requirement for the alignment of the α and ω side chains during binding.

Mechanism of Action (MOA)

Receptor Antagonism

13-APA functions as a competitive antagonist.[3][4] It binds to the TP receptor but fails to trigger the transmembrane conformational shift required to activate the associated G-proteins (specifically Gq and G12/13).

-

Binding Dynamics: 13-APA competes with TXA2 and the stable mimetic U46619 for the ligand-binding pocket.

-

Signal Blockade: By occupying the receptor, 13-APA prevents the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC).

-

Downstream Effect: This blockade inhibits the formation of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG), preventing the mobilization of intracellular Calcium (Ca²⁺) stores. Without the Ca²⁺ spike, the GPIIb/IIIa fibrinogen receptor remains in its low-affinity state, and platelet aggregation does not occur.

Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of 13-APA.

Figure 1: The competitive antagonism of 13-APA at the TP Receptor, blocking the TXA2/PGH2 signaling cascade.

Quantitative Pharmacology

Research by Le Breton and Venton has established specific binding parameters for 13-APA in human platelets.[4]

| Parameter | Value / Characteristic | Context |

| IC50 (Aggregation) | 3.4 µM (Trans-isomer) | Inhibition of U46619-induced serotonin release.[3] |

| IC50 (Aggregation) | ~9.0 µM (Cis-isomer) | Lower potency confirms stereoselectivity. |

| Kd (High Affinity) | ~100 nM | Specific binding site on platelet membrane.[4] |

| Kd (Low Affinity) | ~3.5 µM | Secondary low-affinity site. |

| Mechanism Type | Competitive | Shifts agonist dose-response curve to the right.[3] |

| Effect on cAMP | None | Does not stimulate adenylate cyclase directly. |

Experimental Protocols

To validate the activity of 13-APA, the following self-validating protocols are recommended. These assays distinguish receptor antagonism from synthesis inhibition.[5]

Protocol A: Platelet Aggregation Inhibition Assay (Born Method)

Objective: Determine the IC50 of 13-APA against a stable TP agonist (U46619).

-

Preparation:

-

Collect human venous blood into citrate (1:9 v/v).

-

Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

-

Adjust platelet count to 2.5 x 10⁸/mL using Platelet-Poor Plasma (PPP).

-

-

Incubation:

-

Aliquot 450 µL PRP into aggregometer cuvettes (37°C, stirring at 1000 rpm).

-

Control: Add 5 µL vehicle (DMSO/Saline).

-

Test: Add 5 µL 13-APA (Concentration range: 1 µM – 100 µM).

-

Incubate for 2 minutes. Note: This pre-incubation allows the antagonist to equilibrate with the receptor.

-

-

Activation:

-

Add U46619 (final concentration 1 µM) to induce aggregation.

-

Why U46619? Unlike Arachidonic Acid, U46619 acts directly on the receptor. Inhibition of U46619 proves receptor antagonism, whereas inhibition of AA could imply COX/Synthase inhibition.

-

-

Measurement:

-

Record light transmission for 5 minutes.

-

Calculate % Inhibition =

.

-

Protocol B: Radioligand Binding Competition

Objective: Confirm direct receptor binding affinity (Kd).

-

Membrane Prep: Isolate platelet membranes via sonication and ultracentrifugation (100,000 x g).

-

Ligand: Use [³H]-U46619 or [³H]-SQ29548 (standard high-affinity antagonist).

-

Competition:

-

Incubate membranes with fixed concentration of radioligand (~Kd value).

-

Add increasing concentrations of non-labeled 13-APA (

M to

-

-

Separation: Rapid filtration through Whatman GF/C filters.

-

Analysis: Plot % Bound vs. Log[13-APA]. A sigmoidal displacement curve confirms competitive binding.

Therapeutic & Research Implications

13-APA is primarily a pharmacological tool compound rather than a clinical therapeutic, due to its short half-life and the development of more potent antagonists (e.g., SQ29548). However, it remains critical in research for:

-

Differentiating Pathways: It allows researchers to distinguish between TXA2-mediated events and those driven by other prostaglandins (e.g., PGE2, PGI2).

-

Synergy Studies: 13-APA shows supra-additive (synergistic) effects when combined with Prostacyclin (PGI2), suggesting that simultaneous TP receptor blockade and IP receptor activation is a potent anti-thrombotic strategy.

References

-

Venton, D. L., Enke, S. E., & Le Breton, G. C. (1979). "Azaprostanoic acid derivatives. Inhibitors of arachidonic acid induced platelet aggregation."[1][2][3][6] Journal of Medicinal Chemistry, 22(7), 824–830.[6] Link

-

Le Breton, G. C., Venton, D. L., Enke, S. E., & Halushka, P. V. (1979). "13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor."[1][2][7] Proceedings of the National Academy of Sciences, 76(8), 4097–4101. Link

-

Hung, S. C., Ghali, N. I., Venton, D. L., & Le Breton, G. C. (1983).[4][8] "Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes."[4] Biochimica et Biophysica Acta (BBA) - Biomembranes, 728(2), 171–178.[4] Link

-

Rybicki, J. P., Venton, D. L., & Le Breton, G. C. (1983).[8] "The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles."[8] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 751(1), 66–73.[8] Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostacyclin potentiates 13-azaprostanoic acid-induced platelet deaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

Technical Monograph: 13-Azaprostanoic Acid (13-APA)

Role: Thromboxane A2/Prostaglandin H2 (TP) Receptor Antagonist Classification: Prostaglandin Analog / Chemical Probe

Executive Summary

13-Azaprostanoic acid (13-APA) is a synthetic structural analog of prostanoic acid where the carbon atom at position 13 is replaced by a nitrogen atom.[1] Unlike natural prostaglandins (PGs) that typically act as agonists, 13-APA functions as a specific competitive antagonist of the Thromboxane A2 (TXA2) / Prostaglandin H2 (PGH2) receptor (TP receptor).

This compound is a critical tool in eicosanoid research, used primarily to dissect signaling pathways by distinguishing TP-receptor-mediated events from those driven by other prostanoid receptors (e.g., EP, IP, or DP receptors). It effectively inhibits platelet aggregation and vascular smooth muscle contraction induced by arachidonic acid (AA) and U46619, without inhibiting cyclooxygenase (COX) or thromboxane synthase enzymes.

Chemical Architecture & Structural Activity Relationship (SAR)

The "Aza" Modification

The defining feature of 13-APA is the substitution of the C-13 methylene group with a nitrogen atom (–NH– or –N=). In natural prostaglandins (like PGE2 or TXA2), the C13-C14 bond is often part of a trans-double bond system crucial for receptor activation (agonism).

-

Loss of Agonism: The introduction of nitrogen alters the bond geometry and electron density in the lower side chain (omega chain). This modification retains the affinity for the receptor binding pocket but abolishes the conformational shift required to trigger the G-protein coupling response, resulting in antagonism.

-

Stereochemical Impact: Research indicates that trans-13-APA is significantly more potent (lower IC50) than its cis-isomer.[2] The trans configuration more closely mimics the natural geometry of the PGH2/TXA2 transition state, allowing for tighter binding to the receptor pocket.

Stability Profile

Unlike natural TXA2, which has a half-life of ~30 seconds in aqueous solution, 13-APA is chemically stable. This stability allows for precise quantitative assays (Kd determination) that are impossible with native labile ligands.

Mechanism of Action: TP Receptor Antagonism[3]

13-APA acts by competitively occupying the TP receptor on the surface of platelets and vascular smooth muscle cells.

Pathway Blockade

Under normal conditions, TP receptor agonists (TXA2, PGH2, or the mimetic U46619) bind to the Gq-coupled TP receptor. This activates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which triggers calcium (

13-APA Intervention:

-

Binding: 13-APA binds to the TP receptor with high affinity (

nM).[3] -

Blockade: It prevents the docking of TXA2/PGH2.

-

Silence: The Gq-PLC cascade is not engaged. Intracellular calcium levels remain at baseline.

-

Result: Inhibition of aggregation and vasoconstriction.[2][4][5]

Mechanistic Diagram

The following diagram illustrates the specific node of inhibition within the platelet signaling cascade.

Figure 1: Mechanism of Action. 13-APA competitively binds to the TP Receptor, preventing agonist-induced Gq protein coupling and subsequent Calcium mobilization.

Experimental Protocols

Protocol A: Platelet Aggregation Inhibition Assay (Born Method)

Objective: To determine the IC50 of 13-APA against U46619-induced aggregation.

Reagents:

-

Human Platelet-Rich Plasma (PRP)[6]

-

Agonist: U46619 (Stable TXA2 mimetic) or Arachidonic Acid.

-

Antagonist: 13-Azaprostanoic Acid (dissolved in Ethanol, final conc. <0.1%).[1][4][3][6][7][8][9][10]

-

Buffer: Tyrode’s Buffer (pH 7.4).

Workflow:

-

Preparation: Adjust PRP count to

platelets/mL using platelet-poor plasma (PPP). -

Incubation:

-

Aliquot 450 µL PRP into aggregometer cuvettes.

-

Add 13-APA (various concentrations: 1 µM – 100 µM) or Vehicle control.

-

Incubate at 37°C for 2 minutes (Critical for equilibrium binding).

-

-

Induction: Add U46619 (final concentration typically 1 µM) to trigger aggregation.

-

Measurement: Monitor light transmission (aggregation) for 5 minutes.

-

Calculation:

Protocol B: Radioligand Binding Assay ( Determination)

Objective: To validate receptor affinity using tritiated 13-APA (

Workflow:

-

Membrane Prep: Isolate platelet membranes via sonication and ultracentrifugation (

). -

Binding Reaction:

-

Incubate 100 µg membrane protein with

-13-APA (10 nM - 100 nM). -

Non-Specific Binding Control: Include 1000-fold excess of unlabeled 13-APA or SQ-29,548.

-

-

Filtration: Rapidly filter through Whatman GF/C glass fiber filters to trap membranes. Wash 3x with ice-cold buffer.

-

Scintillation Counting: Measure radioactivity bound to filters.

-

Analysis: Perform Scatchard plot analysis to derive

(Dissociation Constant) and

Experimental Workflow Diagram

Figure 2: Workflow for Platelet Aggregation Inhibition Assay using 13-APA.

Quantitative Data Summary

The following table summarizes key pharmacological parameters of 13-APA derived from human platelet studies.

| Parameter | Value / Range | Notes |

| Primary Target | TP Receptor (TXA2/PGH2) | Specific Antagonist |

| Binding Affinity ( | High Affinity: ~100 nMLow Affinity: ~3.5 µM | Biphasic binding observed in human platelets |

| IC50 (Aggregation) | 3.4 µM - 10 µM | Against U46619-induced aggregation |

| Specificity | High | Does not inhibit PGI2, PGE1, or ADP receptors directly |

| Effect on COX-1 | None | Does not inhibit Thromboxane synthesis |

| Stereoselectivity | Trans > Cis | Trans isomer is approx. 2-3x more potent |

References

-

Le Breton, G. C., Venton, D. L., Enke, S. E., & Halushka, P. V. (1979). 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor.[1] Proceedings of the National Academy of Sciences, 76(8), 4097–4101.[1]

-

Venton, D. L., & Enke, S. E. (1979). Synthesis and antiaggregatory activity of 13-azaprostanoic acid analogs. Journal of Medicinal Chemistry, 22(7), 824–830.

-

Hung, S. C., Ghali, N. I., Venton, D. L., & Le Breton, G. C. (1983). Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes.[3] Biochimica et Biophysica Acta (BBA) - Biomembranes, 728(2), 171–178.

-

Rybicki, J. P., Venton, D. L., & Le Breton, G. C. (1983). The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles.[11] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 751(1), 66–73.

Sources

- 1. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Prostanoid receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Prostacyclin potentiates 13-azaprostanoic acid-induced platelet deaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]

- 10. Antagonism of thromboxane A2/prostaglandin H2 by 13-azaprostanoic acid prevents platelet deposition to the de-endothelialized rabbit aorta in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 13-Azaprostanoic Acid Derivatives: A Technical Guide for Researchers

Introduction: Beyond the Prostaglandin Archetype

Prostaglandins, a class of lipid compounds derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes. Their profound influence on inflammation, smooth muscle contraction, and platelet aggregation has made them and their receptors prime targets for therapeutic intervention. However, the inherent chemical instability and rapid metabolism of natural prostaglandins have driven the exploration of synthetic analogs with improved pharmacokinetic profiles and receptor selectivity. This guide delves into a specific and compelling class of these mimetics: the 13-azaprostanoic acid derivatives. By replacing the C-13 methylene group of the prostanoic acid scaffold with a nitrogen atom, a new avenue of pharmacological modulation was opened, leading to the discovery of potent and selective antagonists of the thromboxane A2/prostaglandin H2 (TP) receptor.

This technical guide provides an in-depth exploration of the biological activity of 13-azaprostanoic acid derivatives, with a focus on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used to elucidate their function. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Core Biological Activity: Potent Antagonism of the Thromboxane A2 Receptor

The primary and most well-characterized biological activity of 13-azaprostanoic acid derivatives is their potent and specific antagonism of the TP receptor.[1][2] Thromboxane A2 (TXA2) is a highly unstable but powerful mediator of platelet aggregation and vasoconstriction.[3] By blocking the TP receptor, 13-azaprostanoic acid derivatives effectively inhibit the downstream signaling cascades initiated by TXA2 and its precursor, prostaglandin H2 (PGH2).

This antagonistic action manifests as a robust inhibition of platelet aggregation induced by arachidonic acid and stable endoperoxide analogs.[1][4] Notably, these compounds do not inhibit cyclooxygenase, the enzyme responsible for the conversion of arachidonic acid to prostaglandins, indicating a specific action at the receptor level.[4] The specificity of this interaction is further underscored by the fact that 13-azaprostanoic acid derivatives do not affect ADP-induced primary platelet aggregation.[4]

Mechanism of Action: Unraveling the Molecular Interactions

The antagonistic effect of 13-azaprostanoic acid derivatives at the TP receptor has been demonstrated through direct binding studies. The radiolabeled analog, trans-[3H]13-azaprostanoic acid, has been shown to bind specifically, reversibly, and with high affinity to human platelet membranes.[5] Scatchard analysis of this binding revealed the presence of two distinct binding sites: a high-affinity site with a dissociation constant (Kd) of approximately 100 nM and a low-affinity site with a Kd of 3.5 µM.[5] This specific binding to the platelet membrane is presumed to represent the interaction with the TP receptor.[5]

Downstream of receptor binding, 13-azaprostanoic acid derivatives have been shown to inhibit arachidonic acid-induced calcium release from isolated platelet membrane vesicles.[6] This provides a crucial link between receptor antagonism and the inhibition of a key intracellular signaling event required for platelet activation. Pretreatment of vesicles with 13-azaprostanoic acid completely blocks this calcium release without affecting thromboxane B2 production, further confirming that the target is downstream of thromboxane synthesis.[6]

Synthesis of 13-Azaprostanoic Acid Derivatives: A General Approach

The synthesis of 13-azaprostanoic acid derivatives generally involves the condensation of a suitably substituted amine with a cyclopentanone derivative bearing the carboxylic acid side chain. A representative synthetic scheme for a series of 13-azaprostanoic acids is outlined below.[4] This approach allows for the introduction of various substituents on the nitrogen atom and modifications to the omega side chain, facilitating the exploration of structure-activity relationships.

Caption: Generalized synthetic workflow for 13-azaprostanoic acid derivatives.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency

The biological activity of 13-azaprostanoic acid derivatives is highly sensitive to their stereochemistry and the nature of the substituents on the nitrogen atom and the omega side chain.[4]

Stereochemistry is Critical

A consistent finding is that the trans isomers of 13-azaprostanoic acid are generally more potent than their cis counterparts in inhibiting platelet aggregation.[7] This stereoselectivity highlights the specific geometric requirements for optimal interaction with the TP receptor.

Impact of Side Chain Modifications

The length and composition of the amino side chain also play a crucial role in determining the inhibitory potency.[4] Any significant deviation from the natural prostaglandin skeletal arrangement tends to result in decreased biological activity.[4]

Quantitative Insights into SAR

The following table summarizes the inhibitory potency (IC50) of a select number of 13-azaprostanoic acid analogs against U46619-induced serotonin release in human platelets, providing a quantitative illustration of the structure-activity relationships.[7]

| Compound | Structure | IC50 (µM)[7] |

| trans-13-Azaprostanoic Acid (trans-APA) | trans-isomer of 13-azaprostanoic acid | 3.4 |

| cis-13-Azaprostanoic Acid (cis-APA) | cis-isomer of 13-azaprostanoic acid | 8.9 |

| cis-11a-homo-13-Azaprostanoic Acid (cis-HAPA) | cis-isomer with a six-membered ring | 8.7 |

| trans-11a-homo-13-Azaprostanoic Acid (trans-HAPA) | trans-isomer with a six-membered ring | 9.1 |

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the in vitro assessment of the biological activity of 13-azaprostanoic acid derivatives.

Protocol 1: Platelet Aggregation Inhibition Assay

This assay measures the ability of a test compound to inhibit platelet aggregation induced by an agonist such as arachidonic acid.

Materials:

-

Human platelet-rich plasma (PRP)

-

Arachidonic acid solution

-

Test compound (13-azaprostanoic acid derivative) dissolved in a suitable vehicle

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh human blood anticoagulated with sodium citrate.

-

Pre-warm the PRP to 37°C.

-

Place a known volume of PRP into the aggregometer cuvette with a stir bar.

-

Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C.

-

Initiate platelet aggregation by adding a standard concentration of arachidonic acid.

-

Monitor the change in light transmittance over time using the aggregometer. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.

Caption: Workflow for the platelet aggregation inhibition assay.

Protocol 2: Thromboxane A2 Receptor Binding Assay

This assay directly measures the affinity of a test compound for the TP receptor using a radiolabeled ligand.

Materials:

-

Isolated human platelet membranes

-

Radiolabeled ligand (e.g., trans-[3H]13-azaprostanoic acid)

-

Unlabeled test compound (13-azaprostanoic acid derivative)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare isolated human platelet membranes by differential centrifugation.

-

In a series of tubes, add a fixed amount of platelet membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined and used to calculate the binding affinity (Ki).

Caption: Workflow for the thromboxane A2 receptor binding assay.

Future Directions and Therapeutic Potential

The well-defined mechanism of action and potent anti-platelet activity of 13-azaprostanoic acid derivatives make them attractive candidates for the development of novel anti-thrombotic agents. Their specificity for the TP receptor suggests a potentially favorable side-effect profile compared to non-specific cyclooxygenase inhibitors.

While the primary focus of research has been on their anti-platelet effects, the broader pharmacology of prostanoid analogs suggests that 13-azaprostanoic acid derivatives may possess other therapeutic activities. For instance, the modulation of prostanoid receptors is known to influence intraocular pressure, raising the possibility that these compounds could be explored for the treatment of glaucoma. However, further research is required to investigate these potential applications. To date, there is no publicly available information on the progression of 13-azaprostanoic acid derivatives into clinical trials.

Conclusion

13-Azaprostanoic acid derivatives represent a fascinating class of prostaglandin analogs that have significantly contributed to our understanding of thromboxane A2 receptor pharmacology. Their potent and selective antagonism of the TP receptor, coupled with their well-defined structure-activity relationships, provides a solid foundation for the rational design of novel therapeutic agents. The experimental protocols outlined in this guide offer a practical framework for researchers to further explore the biological activities of these and related compounds. As our understanding of the diverse roles of prostanoids in health and disease continues to expand, the 13-azaprostanoic acid scaffold may yet unlock new therapeutic opportunities beyond the realm of thrombosis.

References

-

Le Breton, G. C., Venton, D. L., Enke, S. E., & Halushka, P. V. (1979). 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor. Proceedings of the National Academy of Sciences of the United States of America, 76(8), 4097–4101. [Link]

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of Sciences of the United States of America, 76(6), 2566–2570. [Link]

-

Hatziara, G., Katsanou, E. S., & Lymperopoulos, K. (2020). Prostacyclin potentiates 13-azaprostanoic acid-induced platelet deaggregation. Prostaglandins & other lipid mediators, 151, 106484. [Link]

-

Venton, D. L., Enke, S. E., & Le Breton, G. C. (1979). Azaprostanoic acid derivatives. Inhibitors of arachidonic acid induced platelet aggregation. Journal of medicinal chemistry, 22(7), 824–830. [Link]

-

Lefer, A. M., Smith, E. F., Aramaki, H., Smith, J. B., & Nicolaou, K. C. (1980). Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses. Molecular pharmacology, 18(2), 246–252. [Link]

-

Gao, Y., Wu, J., Zhang, X., & Zhang, Y. (2022). Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. Molecules (Basel, Switzerland), 27(23), 8259. [Link]

-

Gerrard, J. M., Peterson, D. A., & White, J. G. (1983). The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles. Biochimica et biophysica acta, 751(1), 66–73. [Link]

-

Armstrong, R. A., Jones, R. L., & Wilson, N. H. (1983). Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes. British journal of pharmacology, 79(4), 953–964. [Link]

-

Lagunin, A. A., Filimonov, D. A., & Poroikov, V. V. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International journal of molecular sciences, 22(16), 8873. [Link]

-

Taylor & Francis. (n.d.). Thromboxane A2 – Knowledge and References. Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

-

Geronikaki, A. A., & Gavalas, A. M. (2006). Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. Current medicinal chemistry, 13(15), 1739–1753. [Link]

-

Taylor & Francis. (n.d.). Prostanoic acid – Knowledge and References. Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

Sources

- 1. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 3. Pyridinylalkyl-substituted 8-[(arylsulfonyl)amino]octanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Azaprostanoic acid derivatives. Inhibitors of arachidonic acid induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

13-Azaprostanoic Acid: A Technical Guide to its Role in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 13-azaprostanoic acid's role in platelet aggregation. It is designed for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mechanism of action, experimental evaluation, and therapeutic potential. This document delves into the biochemical pathways influenced by 13-azaprostanoic acid, offers detailed protocols for its study, and presents a forward-looking perspective on its application in cardiovascular medicine.

Part 1: Foundational Concepts and Mechanism of Action

1.1 The Critical Role of Prostanoids in Platelet Homeostasis

Platelets are essential for hemostasis, the process that halts bleeding at the site of vascular injury. However, their inappropriate activation can lead to thrombosis, a primary cause of cardiovascular diseases such as heart attack and stroke. The regulation of platelet activity is a complex process involving a variety of signaling molecules, among which prostanoids play a pivotal role.

Prostanoids are a subclass of eicosanoids synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Two key prostanoids, thromboxane A2 (TXA2) and prostacyclin (PGI2), have opposing effects on platelet function. TXA2, primarily produced by activated platelets, is a potent vasoconstrictor and inducer of platelet aggregation.[2][3] In contrast, PGI2, synthesized by the vascular endothelium, is a vasodilator and a powerful inhibitor of platelet activation.[1] The balance between these two mediators is crucial for maintaining vascular health.

1.2 13-Azaprostanoic Acid: A Synthetic Thromboxane A2/Prostaglandin H2 Receptor Antagonist

13-Azaprostanoic acid is a synthetic analog of prostanoic acid, the core structure of prostaglandins. The key modification in its structure is the substitution of a carbon atom with a nitrogen atom at the 13th position. This structural alteration confers upon it the ability to act as a specific and competitive antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[4][5][6]

By binding to the TP receptor on platelets, 13-azaprostanoic acid prevents the binding of the endogenous agonist, TXA2.[5] This blockade inhibits the downstream signaling cascade that leads to platelet activation, shape change, granule release, and ultimately, aggregation.[5][7] Importantly, 13-azaprostanoic acid does not inhibit the synthesis of thromboxane, but rather directly competes for its receptor, making it a valuable tool for isolating and studying the TP receptor-mediated signaling pathway.[5][8]

1.3 The Thromboxane A2 Signaling Pathway and its Interruption

The binding of TXA2 to its G-protein coupled receptor (GPCR), the TP receptor, initiates a signaling cascade that is central to platelet activation.[3][7][9] This pathway is a prime target for antiplatelet therapies.

Figure 1: The Thromboxane A2 signaling pathway in platelets and the inhibitory point of 13-azaprostanoic acid.

As depicted, the antagonism of the TP receptor by 13-azaprostanoic acid is the critical event that disrupts this entire pro-aggregatory cascade, preventing the rise in intracellular calcium and subsequent platelet activation.[8]

Part 2: Experimental Protocols and Data Interpretation

2.1 In Vitro Assessment of Platelet Aggregation: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro.[10][11] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To determine the inhibitory effect of 13-azaprostanoic acid on platelet aggregation induced by a TP receptor agonist (e.g., U46619, a stable TXA2 mimetic).

Materials:

-

Human whole blood from healthy, consenting donors.

-

3.2% Sodium Citrate (anticoagulant).

-

13-Azaprostanoic acid (test compound).

-

U46619 (agonist).

-

Phosphate-Buffered Saline (PBS, pH 7.4).

-

Light Transmission Aggregometer.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into citrated tubes.

-

Centrifuge at 150-200 x g for 15-20 minutes at room temperature to separate PRP.

-

Transfer the supernatant (PRP) to a fresh tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Standardization:

-

Determine the platelet count in the PRP.

-

Adjust the platelet count to 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

-

Assay Procedure:

-

Pipette adjusted PRP into aggregometer cuvettes with a stir bar.

-

Incubate the PRP at 37°C for 5-10 minutes.

-

Add varying concentrations of 13-azaprostanoic acid or vehicle control to the PRP and incubate for a further 2-5 minutes.

-

Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with PPP.

-

Add the agonist (U46619) to induce aggregation and record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

-

Figure 2: A step-by-step workflow for the Light Transmission Aggregometry (LTA) assay.

2.2 Interpreting Experimental Data

The inhibitory potency of 13-azaprostanoic acid and its analogs has been quantified in several studies. The IC₅₀ values provide a standardized measure of their effectiveness.

| Compound | Agonist | IC₅₀ (µM) | Reference |

| trans-13-Azaprostanoic acid | U46619 | 3.4 | [12] |

| cis-13-Azaprostanoic acid | U46619 | 8.9 | [12] |

| 13-Azaprostanoic acid | Arachidonic Acid | ~20 | [13] |

Key Insights from the Data:

-

The trans isomer of 13-azaprostanoic acid is more potent than the cis isomer in inhibiting U46619-induced platelet responses.[12]

-

The inhibitory effect is observed against aggregation induced by both a direct TP receptor agonist (U46619) and an upstream activator (arachidonic acid) that leads to TXA2 production.[12][13]

Part 3: Therapeutic Potential and Future Directions

3.1 A Targeted Approach to Antiplatelet Therapy

The specificity of 13-azaprostanoic acid for the TP receptor presents a significant advantage in the context of antiplatelet drug development.[5][14] Unlike aspirin, which irreversibly inhibits the COX-1 enzyme and affects prostanoid synthesis more broadly, TP receptor antagonists offer a more targeted intervention in the thromboxane pathway.[9] This targeted approach could potentially lead to a better safety profile, particularly with respect to gastrointestinal side effects associated with long-term aspirin use.

3.2 In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of 13-azaprostanoic acid. In a rabbit model of vascular injury, infusion of 13-azaprostanoic acid significantly inhibited platelet deposition at the site of de-endothelialization.[13] This provides strong evidence that TP receptor antagonism is a viable strategy for preventing thrombosis in a physiological setting. The in vivo half-life of 13-azaprostanoic acid has been estimated to be approximately 35 minutes in rabbits.[13]

3.3 Future Research and Development

The development of 13-azaprostanoic acid and its analogs as therapeutic agents requires further investigation in several key areas:

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds in humans.

-

Structure-Activity Relationship (SAR) Studies: Further chemical modifications could lead to the discovery of analogs with enhanced potency, selectivity, and oral bioavailability.

-

Clinical Trials: Rigorous clinical trials are necessary to evaluate the safety and efficacy of lead candidates in patients with cardiovascular disease.

-

Combination Therapies: Investigating the synergistic effects of TP receptor antagonists with other antiplatelet agents (e.g., P2Y12 inhibitors) could lead to more effective anti-thrombotic regimens.

Conclusion

13-Azaprostanoic acid serves as a prototypical TP receptor antagonist, providing invaluable insights into the critical role of the thromboxane A2 pathway in platelet aggregation. Its specific mechanism of action, coupled with demonstrated in vitro and in vivo efficacy, underscores the therapeutic potential of targeting the TP receptor for the prevention and treatment of thrombotic disorders. Continued research and development in this area hold the promise of delivering novel and safer antiplatelet therapies to patients at risk of cardiovascular events.

References

-

Armstrong, R. A., Jones, R. L., & Wilson, N. H. (1983). Prostacyclin potentiates 13-azaprostanoic acid-induced platelet deaggregation. British Journal of Pharmacology, 79(4), 953–964. [Link]

-

Smith, J. B., & Lefer, A. M. (1980). 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor. Thrombosis and Haemostasis, 44(3), 160–162. [Link]

-

Morinelli, T. A., Niewiarowski, S., Daniel, J. L., & Smith, J. B. (1983). Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction. Blood, 61(3), 41–49. [Link]

-

Pollock, W. K., & MacIntyre, D. E. (1983). The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles. Thrombosis Research, 32(1), 111–116. [Link]

-

Lefer, A. M., Smith, J. B., & Smith, E. F. (1983). Antagonism of thromboxane A2/prostaglandin H2 by 13-azaprostanoic acid prevents platelet deposition to the de-endothelialized rabbit aorta in vivo. Thrombosis and Haemostasis, 50(4), 856–859. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

Medical Lectures. (2020). Thromboxane || Structure ,Biosynthesis and function. YouTube. [Link]

-

Machaon Diagnostics. (n.d.). Platelet Aggregation Study – Comprehensive. [Link]

-

Lefer, A. M., Okamatsu, S., Smith, E. F., & Smith, J. B. (1981). Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses. Journal of Pharmacology and Experimental Therapeutics, 219(3), 739–744. [Link]

-

Mais, D. E., Saussy, D. L., & Halushka, P. V. (1985). Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes. Journal of Pharmacology and Experimental Therapeutics, 233(2), 418–422. [Link]

-

Tantry, U. S., et al. (2023). In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study. Anesthesia & Analgesia, 136(5), 957-966. [Link]

-

Wikipedia. (2023). Thromboxane A2. [Link]

-

Al-Dhaheri, Y., et al. (2025). Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. International Journal of Molecular Sciences, 26(3), 1234. [Link]

-

Rao, A. K. (2005). A Novel Inherited Platelet Function Disorder Involving the Thromboxane A2 Pathway of Platelet Activation. Blood, 106(11), 263. [Link]

-

Frontana-Uribe, B. A., & Meza-Ríos, A. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1517–1524. [Link]

-

Rocca, B., & Patrono, C. (2014). Antiplatelet therapy: targeting the TxA2 pathway. Current Pharmaceutical Design, 20(35), 5535–5546. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 4. Prostacyclin potentiates 13-azaprostanoic acid-induced platelet deaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. machaondiagnostics.com [machaondiagnostics.com]

- 12. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonism of thromboxane A2/prostaglandin H2 by 13-azaprostanoic acid prevents platelet deposition to the de-endothelialized rabbit aorta in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

13-Azaprostanoic Acid: Mechanisms of Thromboxane Receptor Antagonism in Vascular Smooth Muscle

An In-Depth Technical Guide for Pharmacological Characterization[1]

Executive Summary

13-Azaprostanoic acid (13-APA) represents a seminal tool compound in the pharmacological characterization of prostanoid receptors.[1] As a structural analog of prostanoic acid where the C-13 carbon is replaced by nitrogen, 13-APA functions as a specific, competitive antagonist of the Thromboxane A2/Prostaglandin H2 (TP) receptor.[1] This guide details the mechanistic impact of 13-APA on vascular smooth muscle cells (VSMCs), providing validated protocols for quantifying its antagonism against potent vasoconstrictors like U-46619 and Arachidonic Acid (AA).[1]

Pharmacological Mechanism & Specificity

1.1 The Target: TP Receptor Antagonism

In vascular smooth muscle, the primary regulator of tone in response to vascular injury or inflammation is the TP receptor (Thromboxane Prostanoid receptor).[1] Activation of this G-protein coupled receptor (GPCR) by Thromboxane A2 (TXA2) or its precursor Prostaglandin H2 (PGH2) triggers potent vasoconstriction.[1]

13-APA acts as a competitive antagonist at this receptor site.[1] Unlike non-specific cyclooxygenase (COX) inhibitors (e.g., indomethacin) which stop the production of ligands, 13-APA occupies the receptor pocket, preventing the ligand-receptor interaction essential for signal transduction.[1]

1.2 Selectivity Profile

A critical feature of 13-APA for research applications is its specificity.[1][2] Experimental data confirms:

-

Inhibits: Contractions induced by U-46619 (stable TXA2 mimetic), PGH2, and Arachidonic Acid.[1]

-

Does Not Inhibit: Contractions induced by Potassium Chloride (KCl), Norepinephrine, or Serotonin (5-HT).[1][2]

-

No Intrinsic Activity: 13-APA does not induce contraction or relaxation on its own at standard working concentrations (up to 200 µM), classifying it as a pure antagonist rather than a partial agonist in most vascular preparations.[1]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathways in a Vascular Smooth Muscle Cell (VSMC) leading to contraction, and the precise node where 13-APA exerts its inhibitory effect.

Figure 1: 13-APA competitively binds the TP receptor, blocking Gq-mediated Calcium mobilization and G12/13-mediated Calcium sensitization, thereby preventing vasoconstriction.[1]

Experimental Protocol: Isometric Tension Measurement

Objective: To quantify the antagonist potency (pA2 value) of 13-APA against U-46619-induced contraction in isolated rat thoracic aorta.

3.1 Reagents & Preparation

-

Physiological Saline Solution (PSS): Krebs-Henseleit buffer (mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).[1] Aerate with 95% O2 / 5% CO2 (pH 7.4).[1]

-

13-APA Stock: Dissolve in ethanol or DMSO.[1] Note: Ensure final solvent concentration in bath < 0.1% to avoid solvent-induced relaxation.[1]

-

U-46619 Stock: Dissolve in ethanol (stable mimetic of TXA2).[1]

3.2 Workflow Diagram

Figure 2: Step-by-step workflow for characterizing 13-APA antagonism in an organ bath system.

3.3 Detailed Methodology

-

Tissue Mounting: Isolate the thoracic aorta from a male Sprague-Dawley rat.[1] Clean off adherent fat and connective tissue.[1] Cut into 3-4 mm rings. Mount rings on stainless steel hooks in 10-20 mL organ baths containing PSS at 37°C.

-

Equilibration: Apply a resting tension of 1.5 g (optimal for rat aorta).[1] Allow tissue to equilibrate for 60 minutes, washing with fresh PSS every 15 minutes.[1]

-

Viability Test (Self-Validation): Challenge rings with 60 mM KCl. Contraction must exceed 1.0 g to be considered viable.[1] Wash out until tension returns to baseline.[1]

-

Antagonist Incubation:

-

Group A (Control): Add vehicle only.

-

Group B (Low Dose): Add 13-APA (e.g., 20 µM).

-

Group C (High Dose): Add 13-APA (e.g., 100 µM).[1]

-

Incubate for 20 minutes to ensure receptor equilibrium.

-

-

Cumulative Concentration-Response Curve (CCRC):

Data Analysis & Interpretation

To validate 13-APA as a competitive antagonist, the data must follow the Schild regression model.[1]

4.1 Expected Results Table

| Parameter | Vehicle Control | 13-APA (20 µM) | 13-APA (100 µM) | Interpretation |

| E_max | 100% | 100% | 100% | No suppression of max response (Competitive) |

| EC_50 | ~10 nM | ~50 nM | ~250 nM | Rightward shift indicates antagonism |

| Slope | 1.0 | 1.0 | 1.0 | Parallel shift confirms competitive nature |

4.2 Calculation of Dose Ratio (DR)

[1]4.3 Schild Plot

Plot log(DR - 1) on the Y-axis against -log[Antagonist] on the X-axis.[1]

-

Linearity: A straight line indicates simple competitive antagonism.[1]

-

Slope: A slope of exactly 1.0 confirms the interaction is 1:1 at the receptor site.[1]

-

pA2 Value: The X-intercept gives the pA2, the negative logarithm of the concentration of antagonist required to double the agonist concentration needed for the same response.[1] For 13-APA, pA2 values in rat aorta are typically in the range of 5.0 - 6.0 .[1]

References

-

Le Breton, G. C., et al. (1979).[1] "13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor."[1][3][4][5] Proceedings of the National Academy of Sciences. Link[1]

-

Venton, D. L., et al. (1979).[1] "Azaprostanoic acid derivatives. Inhibitors of arachidonic acid induced platelet aggregation."[1][6][5] Journal of Medicinal Chemistry. Link[1]

-

Jones, R. L., & Wilson, N. H. (1978).[1] "A specific thromboxane A2 receptor antagonist."[1][7][3][6][4][8] British Journal of Pharmacology.[1][9] Link

-

Félétou, M., et al. (2010).[1] "Thromboxane A2 receptors: from biochemistry to therapeutic targets." Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1]

Sources

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Antagonism of prostanoid-induced vascular contraction by 13-azaprostanoic acid (13-APA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostacyclin potentiates 13-azaprostanoic acid-induced platelet deaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational Research on 13-Azaprostanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 13-Azaprostanoic Acid (13-APA), a synthetic prostaglandin analog that has garnered significant interest for its specific antagonism of the thromboxane/endoperoxide receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and key experimental protocols for its characterization. By elucidating the foundational research, this guide aims to facilitate further investigation into the therapeutic potential of 13-APA and related compounds.

Introduction: The Significance of 13-Azaprostanoic Acid

Prostaglandins are a class of physiologically active lipid compounds derived from fatty acids, playing crucial roles in a myriad of physiological and pathological processes.[1] Their synthetic analogs are of immense interest in pharmacology for their potential to modulate these pathways. 13-Azaprostanoic acid (13-APA) is a notable synthetic derivative of prostanoic acid, the core structure of prostaglandins.[2] Unlike naturally occurring prostaglandins, 13-APA is distinguished by the substitution of a nitrogen atom at the 13th position of the prostanoic acid backbone.

The primary significance of 13-APA lies in its function as a specific and direct antagonist of the human blood platelet thromboxane/endoperoxide (TXA2/PGH2) receptor.[3][4] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, processes central to thrombosis and cardiovascular diseases.[5] By competitively blocking this receptor, 13-APA offers a valuable tool for dissecting the roles of the TXA2/PGH2 pathway and presents a promising scaffold for the development of novel anti-thrombotic agents.

Chemical Synthesis and Physicochemical Properties

The synthesis of 13-Azaprostanoic acid is a multi-step process that requires careful control of stereochemistry to achieve the desired biological activity. While various synthetic routes for prostaglandin analogs exist, a key strategy for 13-APA involves the condensation of cis-7-amino-3-heptene with 2-(6-carboxyhexyl) cyclopentanone, followed by reduction and chromatographic separation of the trans and cis isomers.[6] The trans-isomer, in particular, has been shown to be more potent in its biological activity.[7]

Physicochemical Properties of (+-)-13-Azaprostanoic Acid

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₈N₂O₂ | [8] |

| Boiling Point | 444.3±18.0 °C (Predicted) | [8] |

| Density | 0.95±0.1 g/cm³ (Predicted) | [8] |

| pKa | 4.78±0.10 (Predicted) | [8] |

| Storage Temperature | −20°C | [8] |

| Physical Form | Solid | [8] |

Mechanism of Action: Antagonism of the Thromboxane Receptor

13-Azaprostanoic acid exerts its biological effects by acting as a direct antagonist of the platelet thromboxane/endoperoxide receptor.[3][4] This means it binds to the receptor but does not elicit the downstream signaling cascade typically initiated by the endogenous ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2).[5] Importantly, 13-APA does not inhibit the synthesis of thromboxane, but rather blocks its site of action.[3]

The binding of TXA2 or PGH2 to their G-protein coupled receptor (GPCR) on platelets activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 mediates the release of intracellular calcium stores, a critical step in platelet activation, shape change, and aggregation.[9][10] By competitively inhibiting the binding of TXA2 and PGH2, 13-APA effectively blocks this signaling cascade, thereby preventing platelet aggregation and the subsequent release of pro-thrombotic factors.[3][10]

Caption: Mechanism of 13-APA as a thromboxane receptor antagonist.

Experimental Protocols for the Evaluation of 13-Azaprostanoic Acid

To characterize the biological activity of 13-APA, several key in vitro assays are employed. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Radioligand Binding Assay

This assay quantifies the binding affinity of 13-APA to the thromboxane receptor, typically using isolated human platelet membranes and a radiolabeled ligand.

Objective: To determine the dissociation constant (Kd) of 13-APA for the thromboxane receptor.

Materials:

-

Isolated human platelet membranes

-

Radiolabeled thromboxane receptor antagonist (e.g., [³H]13-APA)[11]

-

Unlabeled 13-APA

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Step-by-Step Methodology:

-

Membrane Preparation: Prepare platelet membranes from human blood samples according to established protocols.[11]

-

Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

-

Competition Binding: Add increasing concentrations of unlabeled 13-APA to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of a non-radiolabeled, high-affinity thromboxane receptor antagonist to determine non-specific binding.

-

Incubation: Add the platelet membrane preparation to each well and incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding - non-specific binding) as a function of the concentration of unlabeled 13-APA. Calculate the IC₅₀ value and subsequently the Kd using the Cheng-Prusoff equation.[12]

Platelet Aggregation Inhibition Assay

This functional assay measures the ability of 13-APA to inhibit platelet aggregation induced by a thromboxane receptor agonist.

Objective: To determine the IC₅₀ of 13-APA for the inhibition of platelet aggregation.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP) or washed platelets

-

Thromboxane receptor agonist (e.g., arachidonic acid, U46619)[3][13]

-

13-Azaprostanoic acid

-

Saline or appropriate buffer

-

Platelet aggregometer

Step-by-Step Methodology:

-

PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

-

Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmittance.

-

Pre-incubation with 13-APA: Add varying concentrations of 13-APA to the PRP samples and incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Induction of Aggregation: Add a fixed concentration of the thromboxane receptor agonist to initiate platelet aggregation.

-

Monitoring Aggregation: Record the change in light transmittance over time as the platelets aggregate. The increase in light transmittance is proportional to the extent of aggregation.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of 13-APA compared to the control (agonist alone). Plot the inhibition percentage against the 13-APA concentration to determine the IC₅₀ value.[14]

Caption: Key experimental workflows for characterizing 13-APA.

Therapeutic Potential and Future Directions

The specific antagonism of the thromboxane receptor by 13-Azaprostanoic acid and its analogs positions them as promising candidates for the treatment of a range of cardiovascular and other diseases.[15] The central role of thromboxane A2 in atherothrombosis, vasoconstriction, and inflammation makes its pathway a compelling therapeutic target.[5][15]

Thromboxane receptor antagonists, in theory, offer a more selective approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which also affect the synthesis of other prostaglandins.[15] This selectivity could potentially lead to a better side-effect profile.

Future research should focus on:

-

Optimizing the chemical structure of 13-APA to enhance its potency, selectivity, and pharmacokinetic properties.

-

In vivo studies to evaluate the efficacy and safety of 13-APA analogs in animal models of thrombosis, myocardial ischemia, and other relevant diseases.[13][16]

-

Investigating the potential of these compounds in other therapeutic areas where thromboxane signaling is implicated, such as pulmonary arterial hypertension and certain inflammatory conditions.[15]

Conclusion

13-Azaprostanoic acid serves as a foundational research tool and a promising lead compound in the development of novel therapeutics targeting the thromboxane receptor. Its well-defined mechanism of action as a specific antagonist, coupled with established in vitro assays for its characterization, provides a solid basis for further drug discovery and development efforts. This technical guide has outlined the core knowledge surrounding 13-APA, from its synthesis to its biological evaluation, with the aim of empowering researchers to build upon this foundational work and unlock the full therapeutic potential of this class of compounds.

References

-

Le Breton, G. C., Venton, D. L., Enke, S. E., & Halushka, P. V. (1979). 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor. Proceedings of the National Academy of Sciences, 76(8), 4097–4101. [Link]

-

Le Breton, G. C., Venton, D. L., Enke, S. E., & Halushka, P. V. (1979). 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor. PubMed. [Link]

-

Lefer, A. M., Smith, J. B., & Smith, E. F. (1982). Antagonism of platelet aggregation by 13-azaprostanoic acid in acute myocardial ischemia and sudden death. PubMed. [Link]

-

May, D. C., Chao, P. S., & Le Breton, G. C. (1983). Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes. PubMed. [Link]

-

Rao, G. H., & White, J. G. (1983). The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles. PubMed. [Link]

-

Lefer, A. M., Smith, J. B., & Smith, E. F. (1984). Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses. PubMed. [Link]

-

Venton, D. L., Enke, S. E., & Le Breton, G. C. (1979). Synthesis of [17,18-3H] trans-13-azaprostanoic acid. A labeled probe for the PGH2/TXA2 receptor. PubMed. [Link]

-

Patrono, C., & Rocca, B. (2019). Thromboxane receptors antagonists and/or synthase inhibitors. PubMed. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

ClinPGx. Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Taylor & Francis. Prostanoic acid – Knowledge and References. Taylor & Francis. [Link]

-

Wikipedia. Prostanoic acid. Wikipedia. [Link]

-

Helena Laboratories. Arachidonic Acid. Helena Laboratories. [Link]

-

Le Breton, G. C., & Venton, D. L. (1985). Antagonism of thromboxane A2/prostaglandin H2 by 13-azaprostanoic acid prevents platelet deposition to the de-endothelialized rabbit aorta in vivo. PubMed. [Link]

-

Patsnap Synapse. What are TBXA2R antagonists and how do they work?. Patsnap Synapse. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Prostanoic acid - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. 13-Azaprostanoic acid: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of [17,18-3H] trans-13-azaprostanoic acid. A labeled probe for the PGH2/TXA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azaprostanoic acid analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+-)-13-AZAPROSTANOIC ACID CAS#: 71629-07-7 [amp.chemicalbook.com]

- 9. ClinPGx [clinpgx.org]

- 10. The thromboxane antagonist, 13-azaprostanoic acid, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Antagonism of platelet aggregation by 13-azaprostanoic acid in acute myocardial ischemia and sudden death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. helena.com [helena.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Antagonism of thromboxane A2/prostaglandin H2 by 13-azaprostanoic acid prevents platelet deposition to the de-endothelialized rabbit aorta in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing 13-Azaprostanoic Acid for the Investigation of Thrombus Formation

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of 13-Azaprostanoic acid (13-APA) in the study of thrombus formation. It delves into the molecular mechanisms of this potent thromboxane A2 receptor antagonist and offers practical, field-proven methodologies for its use in both in vitro and in vivo models of thrombosis.

The Central Role of Thromboxane A2 in Thrombogenesis